Cas no 101311-63-1 ((1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol)

(1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol structure
101311-63-1 structure
Product Name:(1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol
Numéro CAS:101311-63-1
Le MF:C23H30O7
Mégawatts:418.480107784271
CID:195069
Update Time:2024-03-04

(1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol Propriétés chimiques et physiques

Nom et identifiant

    • L-erythro-L-gluco-Octitol,2,5:3,6-dianhydro-1,8-dideoxy-7-C-[(1E,3E,5E)-6-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-1,3,5-hexatrienyl]-3,5-di-C-methyl-(9CI)
    • (1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol
    • 2,5-Dioxabicyclo[2.2.1]heptane, 2H-pyran-2-one deriv.
    • 2H-Pyran-2-one,6-[7-hydroxy-7-(7-hydroxy-1,4,6-trimethyl-2,5-dioxabicyclo[2.2.1]hept-3-yl)-1,3,5-octatrienyl]-4-methoxy-5-methyl-,[1R-[1a,3a(1E,3E,5E,7R*),4a,6b,7R*]]-
    • Epineocitreoviridinol
    • CID 101283366
    • Piscine à noyau: 1S/C23H30O7/c1-14-16(28-18(24)13-17(14)27-6)11-9-7-8-10-12-21(3,26)20-23(5)19(25)22(4,30-20)15(2)29-23/h7-13,15,19-20,25-26H,1-6H3/b8-7+,11-9+,12-10+/t15-,19-,20+,21-,22+,23-/m1/s1
    • La clé Inchi: RCRXLARTQDULRN-VOSIXVKYSA-N
    • Sourire: O1[C@@H]([C@](/C=C/C=C/C=C/C2=C(C)C(=CC(=O)O2)OC)(C)O)[C@@]2(C)[C@@H]([C@]1(C)[C@@H](C)O2)O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 30
  • Nombre de liaisons rotatives: 6
  • Complexité: 867
  • Surface topologique des pôles: 94.4

(1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol Littérature connexe

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